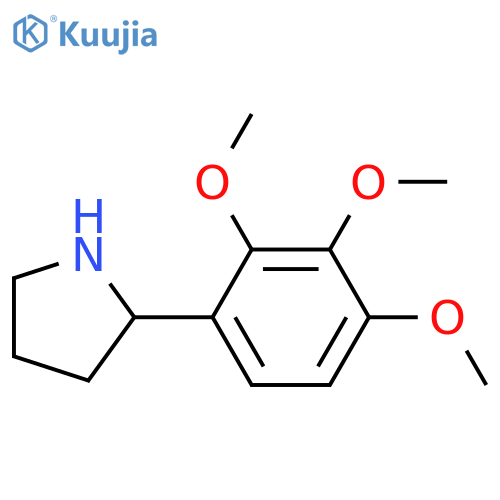

Cas no 1156752-44-1 (2-(2,3,4-trimethoxyphenyl)pyrrolidine)

1156752-44-1 structure

商品名:2-(2,3,4-trimethoxyphenyl)pyrrolidine

2-(2,3,4-trimethoxyphenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 2-(2,3,4-trimethoxyphenyl)pyrrolidine

- Pyrrolidine, 2-(2,3,4-trimethoxyphenyl)-

- AKOS009830296

- EN300-1851443

- CS-0302957

- 1156752-44-1

-

- インチ: 1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3

- InChIKey: ZRKIAKZEEROPFR-UHFFFAOYSA-N

- ほほえんだ: N1CCCC1C1=CC=C(OC)C(OC)=C1OC

計算された属性

- せいみつぶんしりょう: 237.13649347g/mol

- どういたいしつりょう: 237.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.074±0.06 g/cm3(Predicted)

- ふってん: 326.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.45±0.10(Predicted)

2-(2,3,4-trimethoxyphenyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851443-0.05g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-0.1g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-1.0g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 1g |

$857.0 | 2023-06-02 | ||

| Enamine | EN300-1851443-10.0g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 10g |

$3683.0 | 2023-06-02 | ||

| Enamine | EN300-1851443-2.5g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 2.5g |

$1089.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-5g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 5g |

$1614.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-0.25g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-5.0g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 5g |

$2485.0 | 2023-06-02 | ||

| Enamine | EN300-1851443-0.5g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1851443-1g |

2-(2,3,4-trimethoxyphenyl)pyrrolidine |

1156752-44-1 | 1g |

$557.0 | 2023-09-19 |

2-(2,3,4-trimethoxyphenyl)pyrrolidine 関連文献

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1156752-44-1 (2-(2,3,4-trimethoxyphenyl)pyrrolidine) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量